molecular formula C15H20ClNO5 B13106728 1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate

1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate

Cat. No.: B13106728
M. Wt: 329.77 g/mol
InChI Key: IBXSVLQCZKVAEC-UHFFFAOYSA-N
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Description

1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate is a chemical compound that features a tert-butylamino group, a chlorophenyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate typically involves the following steps:

    Formation of the tert-butylamino group: This can be achieved by reacting tert-butylamine with an appropriate precursor under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the chlorination of a phenyl ring, which can be done using reagents such as thionyl chloride or sulfuryl chloride.

    Formation of the ethanone moiety: This can be synthesized through various methods, including the oxidation of secondary alcohols or the reaction of acyl chlorides with appropriate nucleophiles.

    Oxalate formation: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate involves its interaction with specific molecular targets and pathways. The tert-butylamino group may interact with receptors or enzymes, leading to modulation of biological processes. The chlorophenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((tert-Butylamino)methyl)-2-hydroxyphenyl)ethanone oxalate
  • 1-(4-((tert-Butylamino)methyl)-2-methylphenyl)ethanone oxalate
  • 1-(4-((tert-Butylamino)methyl)-2-nitrophenyl)ethanone oxalate

Uniqueness

1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions and reactivity compared to its analogs .

Properties

Molecular Formula

C15H20ClNO5

Molecular Weight

329.77 g/mol

IUPAC Name

1-[4-[(tert-butylamino)methyl]-2-chlorophenyl]ethanone;oxalic acid

InChI

InChI=1S/C13H18ClNO.C2H2O4/c1-9(16)11-6-5-10(7-12(11)14)8-15-13(2,3)4;3-1(4)2(5)6/h5-7,15H,8H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

IBXSVLQCZKVAEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)CNC(C)(C)C)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

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